Barbituric acid, 1,3-diphenyl-5-dodecyl-2-thio-
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Overview
Description
Barbituric acid, 1,3-diphenyl-5-dodecyl-2-thio-, is a derivative of thiobarbituric acid. Thiobarbituric acid is an organic compound and a heterocycle, known for its use as a reagent in various chemical assays
Preparation Methods
The synthesis of barbituric acid, 1,3-diphenyl-5-dodecyl-2-thio-, typically involves the reaction of thiobarbituric acid with appropriate phenyl and dodecyl substituents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Barbituric acid, 1,3-diphenyl-5-dodecyl-2-thio-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The phenyl and dodecyl groups can undergo substitution reactions with suitable reagents, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Barbituric acid, 1,3-diphenyl-5-dodecyl-2-thio-, has several scientific research applications:
Mechanism of Action
The mechanism of action of barbituric acid, 1,3-diphenyl-5-dodecyl-2-thio-, involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes . These interactions can influence various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Barbituric acid, 1,3-diphenyl-5-dodecyl-2-thio-, can be compared with other thiobarbituric acid derivatives, such as:
1,3-diethyl-2-thiobarbituric acid: Known for its use as an indicator of fat oxidation.
1,3-dibutyl-2-thiobarbituric acid: Studied for its unique properties in solution and solid state.
Properties
CAS No. |
73681-01-3 |
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Molecular Formula |
C28H36N2O2S |
Molecular Weight |
464.7 g/mol |
IUPAC Name |
5-dodecyl-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C28H36N2O2S/c1-2-3-4-5-6-7-8-9-10-17-22-25-26(31)29(23-18-13-11-14-19-23)28(33)30(27(25)32)24-20-15-12-16-21-24/h11-16,18-21,25H,2-10,17,22H2,1H3 |
InChI Key |
QTJHXTFHQHAQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1C(=O)N(C(=S)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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